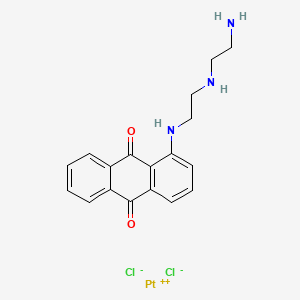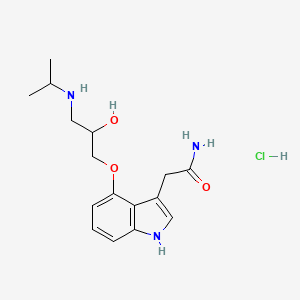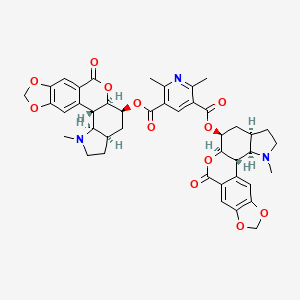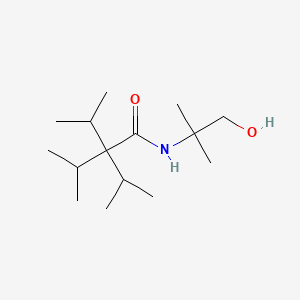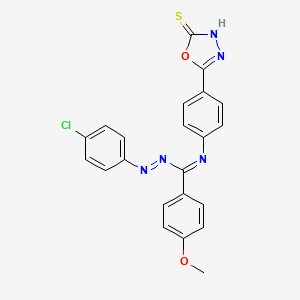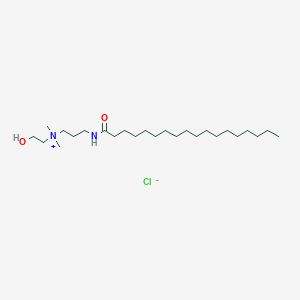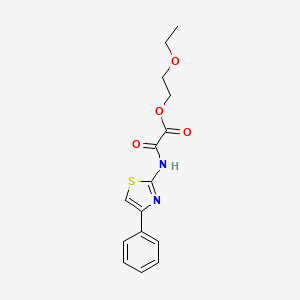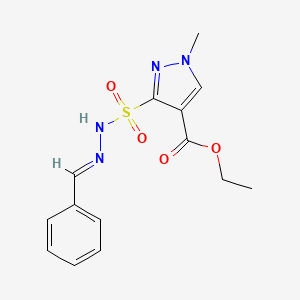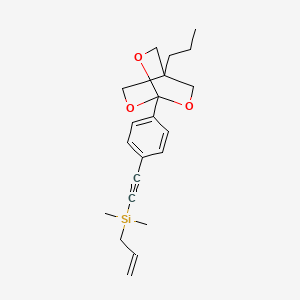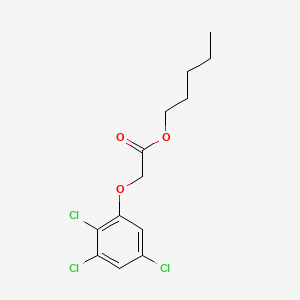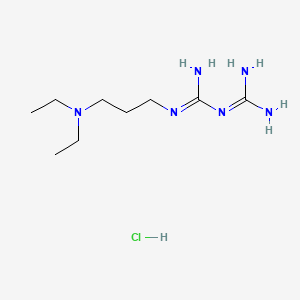
1-(3-(Diethylamino)propyl)biguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Diethylamino)propyl)biguanide monohydrochloride is a chemical compound with the molecular formula C9H23ClN6 and a molecular weight of 250.77212 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-(Diethylamino)propyl)biguanide monohydrochloride involves several steps. The primary synthetic route includes the reaction of diethylamine with cyanoguanidine, followed by the addition of 3-chloropropylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-(Diethylamino)propyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Diethylamino)propyl)biguanide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Diethylamino)propyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
1-(3-(Diethylamino)propyl)biguanide: Similar structure but without the monohydrochloride component.
1-(3-(Dimethylamino)propyl)biguanide: Similar structure with dimethylamino instead of diethylamino.
1-(3-(Diethylamino)propyl)guanidine: Similar structure but with a guanidine group instead of biguanide. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
94134-17-5 |
|---|---|
Molecular Formula |
C9H23ClN6 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H22N6.ClH/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11;/h3-7H2,1-2H3,(H6,10,11,12,13,14);1H |
InChI Key |
GBNPLWLDSSLHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


